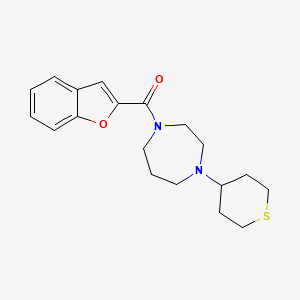

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Description

1-(1-Benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a benzofuran-2-carbonyl group at position 1 and a thian-4-yl (tetrahydrothiopyran-4-yl) group at position 2. This compound is structurally distinct due to the fusion of a benzofuran moiety, which confers aromatic and electron-rich properties, and the thian group, which introduces sulfur-based stereoelectronic effects.

Key physicochemical properties inferred from similar compounds include:

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(18-14-15-4-1-2-5-17(15)23-18)21-9-3-8-20(10-11-21)16-6-12-24-13-7-16/h1-2,4-5,14,16H,3,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGXTHOKHBJNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.

Introduction of the Diazepane Ring: The diazepane ring can be synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

Coupling of Benzofuran and Diazepane: The final step involves coupling the benzofuran moiety with the diazepane ring, possibly through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Structure : Features a 1,4-diazepane core with a 3-chlorophenyl-substituted pyrazole.

- Pharmacology: Demonstrates high selectivity for 5-HT₇ receptors (5-HT7R) as a G-protein biased antagonist.

- Key difference : Lacks the benzofuran and thian substituents, which may reduce its metabolic stability compared to the target compound.

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a)

- Structure: Incorporates a thiophen-3-yl benzamide group and a 3-cyanophenyl-substituted diazepane.

- Synthesis: Prepared via reductive amination and purified using reverse-phase chromatography (48% yield).

- Key difference: The thiophene and cyanophenyl groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to the thian and benzofuran moieties in the target compound.

1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane (26)

- Structure : Combines a 4-chlorophenyl group and a fluorophenylthiopropyl chain.

- Pharmacology : Designed as an atypical antiparkinsonian agent. The chlorine and fluorine substituents enhance halogen bonding with receptors, while the sulfur atom modulates electron density .

Receptor Selectivity

- The benzofuran moiety may enhance binding to serotonin or dopamine receptors, as seen in benzofuran-containing CNS drugs. In contrast, thiophene analogs () prioritize D3 receptor interactions .

- The thian group’s sulfur atom could mimic endogenous ligands (e.g., cysteine-rich regions in GPCRs), a feature absent in chlorophenyl or cyanophenyl analogs .

Physicochemical and Metabolic Considerations

- Metabolic stability : Sulfur in the thian group may slow oxidative metabolism compared to compounds with ether or alkyl chains (e.g., morpholinyl derivatives in ).

Biological Activity

The compound 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. The process can be summarized as follows:

- Preparation of the Thianyl Group : The thianyl moiety is synthesized through reactions involving thiophene derivatives.

- Formation of the Diazepane Ring : This is achieved through cyclization reactions involving appropriate diamines and dihalides.

- Coupling Reaction : The final step involves the coupling of the thianyl group with the diazepane ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the target compound.

Anticancer Properties

Recent studies have shown that compounds similar to This compound exhibit significant anticancer activity. For instance, a related benzofuran hybrid was tested against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis and arrest cell cycle progression at specific phases:

| Compound | Cell Line | % G0–G1 | % S | % G2/M | % Pre-G1 |

|---|---|---|---|---|---|

| Benzofuran Hybrid | HeLa | 47.06% | 51.23% | 1.71% | 24.71% |

| Control HeLa | - | 46.26% | 42.99% | 10.75% | 1.95% |

The data suggests that the compound significantly induces apoptosis in HeLa cells, with a notable increase in cells in the pre-G1 phase after treatment .

The mechanisms by which these compounds exert their biological effects often involve:

- Cell Cycle Arrest : Inducing cell cycle arrest in the G1/S phase, leading to inhibited proliferation.

- Apoptosis Induction : Activating apoptotic pathways via caspase activation, which is critical for programmed cell death.

For example, compound 8 , closely related to our target compound, demonstrated an early apoptotic effect at 24 hours and significantly enhanced late apoptotic induction compared to control cells .

Antimicrobial Activity

In addition to anticancer properties, compounds containing benzofuran and thianyl groups have been explored for their antimicrobial activities. Studies indicate that these compounds can act against various bacterial strains, making them potential candidates for antibiotic development .

Study on Benzofuran Derivatives

A recent study focused on synthesizing and evaluating a series of benzofuran derivatives for their anticancer properties. The results revealed that certain substitutions on the benzofuran ring significantly enhanced cytotoxicity against cancer cell lines:

- IC50 Values : Some derivatives showed IC50 values as low as against A549 lung cancer cells, indicating potent activity .

Research on Diazepane Compounds

Research has also highlighted the biological significance of diazepane derivatives. For instance, compounds with diazepane frameworks have shown promise in targeting specific pathways involved in cancer progression and metastasis .

Q & A

Q. Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents decomposition |

| Solvent | THF | 85% solubility |

| Molar Ratio (Acylating Agent:Diazepane) | 1.2:1 | Maximizes conversion |

How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Basic Research Focus

A combination of techniques ensures structural validation and purity assessment:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of diazepane (δ 3.2–4.1 ppm for N–CH₂ groups) and benzofuran (δ 6.8–7.9 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a gradient elution (acetonitrile/water + 0.1% formic acid) to achieve >98% purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.12) .

Advanced Tip : For stereochemical analysis, employ 2D NMR (COSY, NOESY) to resolve overlapping signals in the diazepane ring .

How can computational models predict the compound’s interaction with biological targets, and what experimental validation methods are recommended?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to simulate binding to GABAₐ receptors (common targets for diazepane derivatives). Focus on hydrogen bonding with thianyl and benzofuran moieties .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., α1-subunit interactions) .

- Validation : Compare computational predictions with radioligand binding assays (using ³H-flumazenil) and electrophysiology (patch-clamp studies on transfected HEK cells) .

What strategies address discrepancies in biological activity data across studies investigating this compound?

Advanced Research Focus

Contradictions in activity data (e.g., varying IC₅₀ values) may arise from:

- Experimental Design Variability : Standardize assays (e.g., consistent cell lines, buffer pH, and incubation times) .

- Theoretical Frameworks : Apply receptor theory models (e.g., two-state models) to differentiate agonist vs. antagonist behavior under different conditions .

- Statistical Analysis : Use multivariate regression to isolate confounding variables (e.g., membrane lipid composition in binding assays) .

What factorial design approaches are suitable for optimizing multi-step synthesis and identifying critical parameters?

Advanced Research Focus

A 2⁴ factorial design can systematically evaluate four variables (e.g., temperature, solvent, catalyst loading, reaction time) :

-

Factors and Levels :

Factor Low Level High Level Temperature 0°C 25°C Solvent DCM THF Catalyst (Et₃N) 1 eq. 2 eq. Reaction Time 2 h 6 h -

Outcome Metrics : Yield, purity, and reaction scalability.

-

Analysis : Pareto charts identify dominant factors (e.g., solvent choice contributes 40% to yield variance) .

How can researchers integrate AI-driven automation into the synthesis and analysis of this compound?

Q. Advanced Research Focus

- Predictive Synthesis : Train machine learning models on reaction databases to propose optimal conditions (e.g., solvent/catalyst combinations) .

- Real-Time Monitoring : Use AI-powered HPLC systems with adaptive gradient elution to adjust separation parameters dynamically .

- Robotic Platforms : Implement self-optimizing flow reactors for continuous synthesis, reducing human intervention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.